3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid
Overview
Description
3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a boronic acid derivative that features a trifluoromethyl group and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds with trifluoromethyl and oxadiazole moieties have been reported to target succinate dehydrogenase (sdh) . SDH is a pivotal enzyme linking the respiratory electron transport chain and tricarboxylic acid (TCA) cycle .
Mode of Action
Similar compounds have been shown to interact with sdh through hydrogen bonds . This interaction could potentially inhibit the activity of SDH, thereby affecting the TCA cycle and the respiratory electron transport chain .
Biochemical Pathways
The inhibition of SDH can disrupt the TCA cycle and the respiratory electron transport chain, which are crucial for energy production in cells . This disruption can lead to a decrease in ATP production, affecting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be achieved through the reaction of the corresponding aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting metabolic and infectious diseases.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Lacks the oxadiazole ring, resulting in different chemical properties and applications.
5-(1,2,4-Oxadiazol-3-yl)phenylboronic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.
4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid: A positional isomer with potentially different reactivity and biological activity.
Uniqueness
3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)phenylboronic acid is unique due to the combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its utility in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N2O3/c11-9(12,13)6-1-5(8-14-4-18-15-8)2-7(3-6)10(16)17/h1-4,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOQZOJQACKAIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=NOC=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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